molecular formula C8H10ClN B057567 2-(3-Chlorophenyl)ethylamine CAS No. 13078-79-0

2-(3-Chlorophenyl)ethylamine

Cat. No. B057567
CAS RN: 13078-79-0
M. Wt: 155.62 g/mol
InChI Key: NRHVNPYOTNGECT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(3-Chlorophenyl)ethylamine derivatives involves various chemical strategies aimed at enhancing their affinity and selectivity towards specific receptors. One approach involves the synthesis of N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines, which has led to the discovery of compounds with high sigma receptor affinity. The structural manipulation of these compounds allows for the exploration of their binding characteristics at sigma-1 and sigma-2 receptor subtypes, demonstrating the impact of different structural elements on receptor binding affinity and selectivity (de Costa et al., 1992; de Costa et al., 1994).

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, has been determined through various techniques, including X-ray crystallography. These analyses reveal detailed information on bond distances, angles, and the overall geometry of the molecule, contributing to our understanding of how structural features influence chemical behavior and receptor interaction (Johnson et al., 2006).

Chemical Reactions and Properties

The chemical reactivity and properties of 2-(3-Chlorophenyl)ethylamine derivatives are influenced by their molecular structure. For instance, the presence of chloro and ethyl groups affects their binding affinity to receptors and their overall chemical stability. Various synthetic routes enable the introduction of specific functional groups that modulate the compound's chemical and biological properties, showcasing the versatility of these compounds in chemical synthesis (Zhang et al., 2018; Claudi et al., 1992).

Physical Properties Analysis

The physical properties of 2-(3-Chlorophenyl)ethylamine and its derivatives, such as solubility, melting points, and crystal structure, are critical for their application in medicinal chemistry. These properties are determined through experimental studies, including crystallography and spectroscopy, which provide insights into the compound's stability, solubility, and overall suitability for further development (Bharanidharan et al., 2014; Achutha et al., 2017).

Chemical Properties Analysis

The chemical properties of 2-(3-Chlorophenyl)ethylamine, such as its reactivity with other chemical entities, are fundamental for its utilization in the synthesis of more complex molecules. Studies focusing on its reactions, such as amide formation and interaction with other organic molecules, highlight the compound's versatility and potential as a building block in organic synthesis and medicinal chemistry (Machado et al., 2011; Zhang et al., 2009).

Scientific Research Applications

  • Sigma Receptor Ligands : A novel class of superpotent sigma ligands specific for the sigma receptor was identified, including compounds derived from 2-(3,4-dichlorophenyl)ethylamine. These compounds have been found to have high efficacy for the sigma receptor and are seen as a promising base for determining the functional role of sigma receptors and the development of novel therapeutic agents (de Costa, Radesca, Di Paolo, & Bowen, 1992).

  • Enzymatic Resolution for Herbicide Synthesis : The kinetic resolution of 1-(4-chlorophenyl)ethylamine was accomplished using a commercial lipase, leading to the synthesis of a novel triazolopyrimidine herbicide. This study showcased the potential of using optically pure 1-(4-chlorophenyl)ethylamine as a raw material in chemical synthesis (Zhang, Cheng, Yan, Zheng, & Wang, 2018).

  • Antitrypanosomal Activity : Thiazol-2-ethylamine, which relates to 2-(3-Chlorophenyl)ethylamine, showed promising antitrypanosomal activity. QSAR analyses identified molecular fingerprints responsible for higher activity and suggested structures for designing new antitrypanosomal agents (Amin, Adhikari, Bhargava, Jha, & Gayen, 2017).

  • SPECT Imaging Agents : Derivatives of 2-(3,4-dichlorophenyl)ethylamine were synthesized and evaluated for their capacity to label sigma 1 and sigma 2 receptor subtypes, showing potential as SPECT imaging agents for neurological and oncological applications (He, Bowen, Lee, Williams, Weinberger, & de Costa, 1993).

  • GPR14/Urotensin-II Receptor Agonists : Compounds including 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one were identified as nonpeptidic agonists of the urotensin-II receptor, useful as pharmacological research tools and potential drug leads (Croston et al., 2002).

  • Enzymatic Kinetic Resolution : The enzymatic kinetic resolution process was used to prepare enantiomerically pure 1-(2-naphthyl)ethylamine, demonstrating the effectiveness of specific acyl donors in such processes (Fu, Xu, Chen, Wu, & Yang, 2012).

  • Sigma-2 Selective Ligands : A series of polyamines based on 2-(3,4-dichlorophenyl)ethylamine were developed and evaluated for their binding characteristics at sigma-1 and sigma-2 receptor subtypes, showing potential for the design of sigma-2 subtype selective ligands (de Costa, He, Dominguez, Cutts, Williams, & Bowen, 1994).

Safety And Hazards

2-(3-Chlorophenyl)ethylamine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it’s advised to wash with plenty of soap and water . If inhaled, the person should be moved to fresh air .

properties

IUPAC Name

2-(3-chlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHVNPYOTNGECT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70156740
Record name 3-Chlorophenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)ethylamine

CAS RN

13078-79-0
Record name 3-Chlorophenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chlorophenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-Chlorophenyl)ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Synthesized according to typical procedures C and D from 3-chlorophenylacetic acid and methylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
K Koike, I Takayanagi, T Ichino, H Koshikawa… - European journal of …, 1997 - Elsevier
β-Adrenoceptor-mediated relaxation of guinea pig taenia caecum was investigated by studying the effects of the β 3 -adrenoceptor agonists, BRL37344A [(R * ,R * )-(±)-4-[2′-{2-…
Number of citations: 20 www.sciencedirect.com
M Milusheva, V Gledacheva, I Stefanova… - International Journal of …, 2023 - mdpi.com
The present article focuses on the synthesis and biological evaluation of a novel anthranilic acid hybrid and its diamides as antispasmodics. Methods: Due to the predicted in silico …
Number of citations: 8 www.mdpi.com
TS Ryge, PR Hansen - Bioorganic & medicinal chemistry, 2006 - Elsevier
In this paper, we describe the synthesis and screening of a biased positional scanning library made up of peptoids (N-alkylglycines) and lysines. The library consisted of 100 mixtures …
Number of citations: 31 www.sciencedirect.com
M Dukat, AA Abdel-Rahman, AM Ismaiel… - Journal of medicinal …, 1996 - ACS Publications
Arylpiperazines are nonselective agents that bind at 5-HT 3 serotonin receptors with moderate to high affinity, whereas 1-phenylbiguanide is a low-affinity but more selective 5-HT 3 …
Number of citations: 83 pubs.acs.org
C Pégurier, S Curtet, JP Nicolas, JA Boutin… - Bioorganic & medicinal …, 2000 - Elsevier
Focused small libraries of melatonin receptor ligands from arylalkylamine derivatives were synthesised by combinatorial chemistry using the mix and split method in the solid phase. A …
Number of citations: 15 www.sciencedirect.com
M Langlois, B Bremont, S Shen, A Poncet… - Journal of medicinal …, 1995 - ACS Publications
New melatonin-like agents were designed from the frameworks of 2, 5-dimethoxyphenethylamine, an important structural moiety for the 5-HTreceptor, and (2-methoxynaphthyl)-…
Number of citations: 63 pubs.acs.org
AH Lewin, HA Navarro, SW Mascarella - Bioorganic & medicinal chemistry, 2008 - Elsevier
A cell line in which RD-HGA16 cells were stably transfected with the hTAAR 1 receptor was created and utilized to carry out a systematic evaluation of a series of β-phenethylamines. …
Number of citations: 33 www.sciencedirect.com
R Fathi, MJ Rudolph, RG Gentles, R Patel… - The Journal of …, 1996 - ACS Publications
We have assembled a set of combinatorial libraries of phosphoramidates for pharmacological evaluation. A range of functionalized and unfunctionalized diols, representing a variety of …
Number of citations: 32 pubs.acs.org
M Bollenbach, C Lugnier, M Kremer, E Salvat… - European Journal of …, 2019 - Elsevier
Neuropathic pain is a chronic pain caused by a lesion or disease affecting the somatosensory nervous system. To date, no specific treatment has been developed to cure this pain. …
Number of citations: 17 www.sciencedirect.com
N Masand, SP Gupta, RL Khosa - Current Computer-Aided …, 2018 - ingentaconnect.com
Introduction: A novel series of multifunctional anti-Alzheimer's agents based on Nsubstituted aryl sulphonamides were designed and synthesized. During in vivo moderate to good anti- …
Number of citations: 6 www.ingentaconnect.com

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